molecular formula C15H19ClN2O2 B15084714 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

Katalognummer: B15084714
Molekulargewicht: 294.77 g/mol
InChI-Schlüssel: IEUAQAHCWVVJMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ASISCHEM U27059, also known by its chemical name 2-[(2-chloroacetyl)amino]-N-cyclohexylbenzamide, is a compound with the molecular formula C15H19ClN2O2 and a molecular weight of 294.78 g/mol. This compound is utilized in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of ASISCHEM U27059 involves the reaction of 2-chloroacetyl chloride with N-cyclohexylbenzamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

ASISCHEM U27059 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloroacetyl group, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

ASISCHEM U27059 has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: ASISCHEM U27059 is used in the production of specialty chemicals and as a precursor for other industrial compounds.

Wirkmechanismus

The mechanism of action of ASISCHEM U27059 involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to its biological activities .

Vergleich Mit ähnlichen Verbindungen

ASISCHEM U27059 can be compared with other similar compounds such as:

  • 2-chloro-N-cyclohexylbenzamide
  • N-cyclohexyl-2-chlorobenzamide

These compounds share structural similarities but differ in their specific functional groups or substituents, which can lead to variations in their chemical reactivity and biological activities.

Eigenschaften

Molekularformel

C15H19ClN2O2

Molekulargewicht

294.77 g/mol

IUPAC-Name

2-[(2-chloroacetyl)amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C15H19ClN2O2/c16-10-14(19)18-13-9-5-4-8-12(13)15(20)17-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,20)(H,18,19)

InChI-Schlüssel

IEUAQAHCWVVJMX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.